1-Methyl-3-[(methylcarbamoylamino)methyl]urea
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Overview
Description
1-Methyl-3-[(methylcarbamoylamino)methyl]urea is a chemical compound with the molecular formula C5H12N4O2 It is a derivative of urea, characterized by the presence of a methylcarbamoylamino group attached to the urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-[(methylcarbamoylamino)methyl]urea can be synthesized through a multi-step process involving the reaction of methyl isocyanate with appropriate amines. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[(methylcarbamoylamino)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The methylcarbamoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-Methyl-3-[(methylcarbamoylamino)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(methylcarbamoylamino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-3-methylcarbamoylimino methyl urea
- 1-carbamoyl-3-[(carbamoylamino)methyl]urea
Comparison: 1-Methyl-3-[(methylcarbamoylamino)methyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-3-[(methylcarbamoylamino)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O2/c1-6-4(10)8-3-9-5(11)7-2/h3H2,1-2H3,(H2,6,8,10)(H2,7,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPTGQTDMOWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCNC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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